molecular formula C8H7F3N2O2 B13524624 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid

Cat. No.: B13524624
M. Wt: 220.15 g/mol
InChI Key: OTYFVHROHJRBME-UHFFFAOYSA-N
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Description

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid is a compound characterized by the presence of an amino group and a trifluoromethyl-substituted pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid typically involves the reaction of 2-amino-6-(trifluoromethyl)pyridine with glycine derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines.

Scientific Research Applications

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the trifluoromethyl-substituted pyridine ring play crucial roles in its binding affinity and activity. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid is unique due to the presence of both an amino group and a trifluoromethyl-substituted pyridine ring.

Biological Activity

Introduction

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid (CAS No. 1246548-47-9) is a compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a trifluoromethyl-substituted pyridine ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Properties

PropertyValue
Molecular FormulaC₈H₇F₃N₂O₂
Molecular Weight220.15 g/mol
CAS Number1246548-47-9
LogP1.885
PSA (Polar Surface Area)76.21 Ų

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Biological Activities

  • Antagonistic Activity
    • Research has shown that derivatives of this compound exhibit antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), a target implicated in pain signaling pathways. For instance, compounds derived from the parent structure demonstrated enhanced potency in antagonizing capsaicin-induced responses in CHO cells, indicating potential for analgesic applications .
  • Enzyme Inhibition
    • The compound has been investigated as a potential inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes are crucial in the metabolism of branched-chain amino acids and have been linked to various cancer types. Inhibitors like BAY-069 (a derivative) displayed significant cellular activity and selectivity against BCATs, suggesting that similar compounds could be developed for therapeutic use in cancer treatment .
  • Therapeutic Potential
    • The compound's structure suggests possible applications in treating neurological disorders and metabolic diseases due to its interaction with neurotransmitter systems and metabolic pathways. Its ability to modulate these systems positions it as a candidate for further pharmacological studies.

Case Studies

Case Study 1: TRPV1 Antagonism
In a study evaluating the structure-activity relationship (SAR) of various analogues, compounds based on the 2-amino structure were synthesized and tested for their ability to inhibit TRPV1. Notably, specific derivatives showed up to 46-fold increased potency compared to the parent compound, demonstrating significant promise for pain management therapies .

Case Study 2: BCAT Inhibition
A high-throughput screening campaign identified several pyridine-based compounds as potent BCAT inhibitors. Among these, derivatives resembling this compound were highlighted for their dual inhibition properties against BCAT1/2, showcasing their potential role in cancer metabolism modulation .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-4(3-13-5)6(12)7(14)15/h1-3,6H,12H2,(H,14,15)

InChI Key

OTYFVHROHJRBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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